

Application of 4-oxo-5H-pyrimidine-5-carbonitrile in Anticancer Drug Discovery

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Compound of Interest		
Compound Name:	4-oxo-5H-pyrimidine-5-carbonitrile	
Cat. No.:	B12359885	Get Quote

Introduction

The **4-oxo-5H-pyrimidine-5-carbonitrile** scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential in the discovery of novel anticancer agents. Its derivatives have been extensively explored as inhibitors of various protein kinases and enzymes that are crucial for the growth and proliferation of cancer cells. This class of compounds has shown promising activity against a range of cancer cell lines, including those resistant to existing therapies. This document provides an overview of the applications of **4-oxo-5H-pyrimidine-5-carbonitrile** derivatives in anticancer drug discovery, including their mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action

Derivatives of **4-oxo-5H-pyrimidine-5-carbonitrile** exert their anticancer effects through the inhibition of key signaling pathways involved in cancer progression. The primary molecular targets identified to date include Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-Kinase (PI3K). By targeting these kinases, these compounds can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis.

EGFR Inhibition

Several pyrimidine-5-carbonitrile derivatives have been designed as ATP-competitive inhibitors of EGFR, including its wild-type (WT) and mutant forms (e.g., T790M) that confer resistance to first-generation EGFR inhibitors.[1][2] Inhibition of EGFR blocks downstream signaling



pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation. Compound 11b from one study was found to be a potent inhibitor of both EGFRWT and EGFRT790M.[1][2] Another compound, 10b, also demonstrated significant EGFR inhibitory activity.[3]

PI3K/AKT Pathway Inhibition

The PI3K/AKT/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer. Certain **4-oxo-5H-pyrimidine-5-carbonitrile** derivatives have been shown to target key components of this pathway. For instance, compound 7f was identified as a multi-acting inhibitor targeting the PI3K/AKT axis.[4][5] By inhibiting PI3K and/or AKT, these compounds can induce apoptosis and inhibit cell proliferation in cancer cells where this pathway is overactive.[4][5][6]

Other Mechanisms

Beyond kinase inhibition, some pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of other cancer-related targets like Cyclooxygenase-2 (COX-2).[7][8] COX-2 is often overexpressed in tumors and contributes to inflammation and cell proliferation.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative **4-oxo-5H-pyrimidine-5-carbonitrile** derivatives against various cancer cell lines and their inhibitory activity against specific molecular targets.

Table 1: In Vitro Cytotoxicity of Pyrimidine-5-carbonitrile Derivatives against Cancer Cell Lines



Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
11b	HCT-116	Colorectal Carcinoma	3.37	[1][2]
HepG-2	Hepatocellular Carcinoma	3.04	[1][2]	
MCF-7	Breast Cancer	4.14	[1][2]	
A549	Non-small Cell Lung Cancer	2.4	[1][2]	
10b	HepG2	Hepatocellular Carcinoma	3.56	[3]
A549	Non-small Cell Lung Cancer	5.85	[3]	
MCF-7	Breast Cancer	7.68	[3]	
7f	K562	Leukemia	-	[4][9]
MCF-7	Breast Cancer	-	[4][9]	
3b	MCF-7	Breast Cancer	(nM scale)	[7]
A549	Non-small Cell Lung Cancer	19 nM	[7]	
A498	Renal Cancer	(nM scale)	[7]	
HepG2	Hepatocellular Carcinoma	22 nM	[7]	
5b	MCF-7	Breast Cancer	(nM scale)	[7]
A549	Non-small Cell Lung Cancer	(nM scale)	[7]	
A498	Renal Cancer	(nM scale)	[7]	
HepG2	Hepatocellular Carcinoma	(nM scale)	[7]	



5d	MCF-7	Breast Cancer	(nM scale)	[7]
A549	Non-small Cell Lung Cancer	(nM scale)	[7]	
A498	Renal Cancer	(nM scale)	[7]	_
HepG2	Hepatocellular Carcinoma	(nM scale)	[7]	_

Table 2: Enzymatic Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

Compound	Target Enzyme	IC50	Reference
11b	EGFRWT	0.09 μΜ	[1][2]
EGFRT790M	4.03 μΜ	[1][2]	
10b	EGFR	8.29 nM	[3]
7f	РІЗКδ	6.99 μΜ	[4]
РІЗКу	4.01 μΜ	[4]	_
AKT-1	3.36 μΜ	[4]	_
3b	COX-2	Submicromolar	[7]
5b	COX-2	Submicromolar	[7]
5d	COX-2	Submicromolar	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and biological evaluation of **4-oxo-5H-pyrimidine-5-carbonitrile** derivatives.

General Synthesis of 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives



A common route for the synthesis of the 4-oxo-pyrimidine-5-carbonitrile scaffold involves a multi-component reaction.[10]

Materials:

- Aromatic aldehyde (1 mmol)
- Malononitrile (1.2 mmol)
- Urea or Thiourea (1.8 mmol)
- Catalyst (e.g., bone char-nPrN-SOH, 0.4 mol%)[10]
- Solvent (e.g., ethanol)

Procedure:

- A mixture of the aromatic aldehyde, malononitrile, urea/thiourea, and the catalyst in the solvent is stirred at a specified temperature (e.g., 80 °C).
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration.
- The crude product is washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][11]

Materials:

- Cancer cell lines (e.g., MCF-7, A549, HepG2)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)



- · 96-well plates
- · Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24-48 hours.
- Treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.
- Add 20 μL of MTT solution to each well and incubate for 4 hours.
- \bullet Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[11]

In Vitro EGFR Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.[11]

Materials:

- Human EGFR ELISA kit
- Test compounds
- Standard solutions

Procedure:



- A specific antibody for EGFR is pre-coated onto a 96-well plate.
- Add 100 μL of the standard solution or the test compound at various concentrations to the wells and incubate at room temperature for 2.5 hours.
- Wash the wells, then add 100 μL of a prepared biotin-conjugated antibody and incubate for 1 hour at room temperature.
- After another wash step, add 100 μL of streptavidin-HRP and incubate.
- Following a final wash, add a substrate solution and measure the color development, which
 is inversely proportional to the EGFR kinase activity.
- Calculate the inhibitory activity and determine the IC50 values.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle after treatment with a test compound.[1][2]

Materials:

- Cancer cell lines
- Test compounds
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

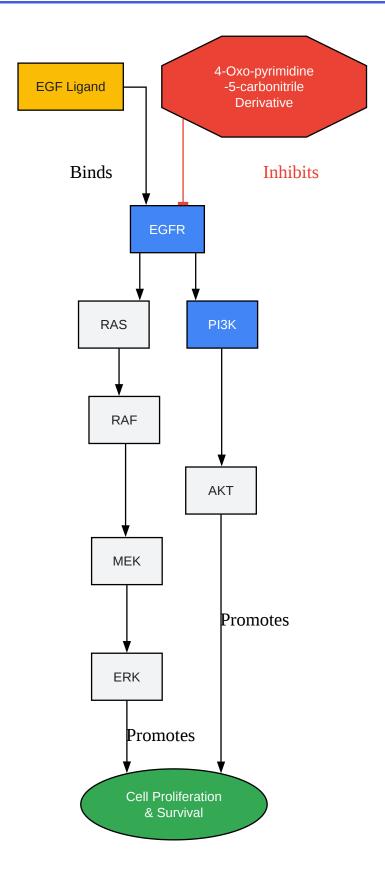
- Treat cells with the test compound for a specified duration.
- Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
- Wash the fixed cells and resuspend in a staining solution containing PI and RNase.
- Incubate in the dark to allow for DNA staining.



• Analyze the cell suspension using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations Signaling Pathways

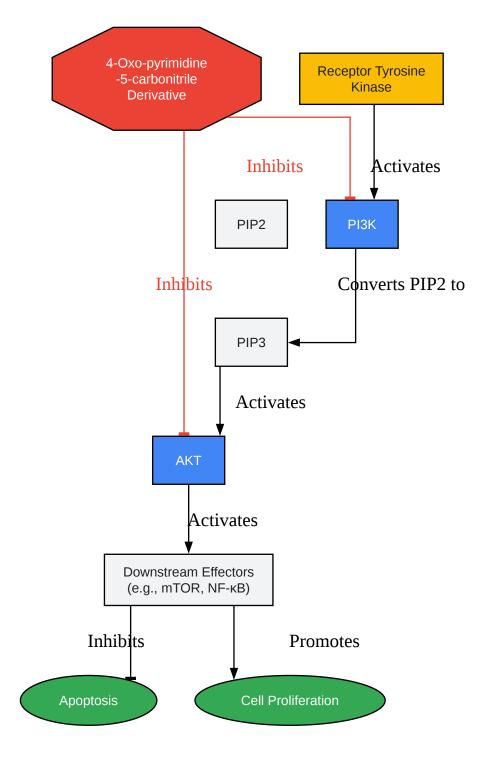




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Caption: EGFR Signaling Pathway Inhibition by 4-oxo-pyrimidine-5-carbonitrile derivatives.



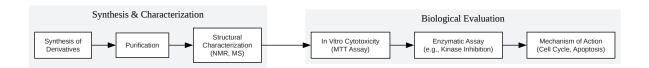


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Caption: PI3K/AKT Signaling Pathway Inhibition by 4-oxo-pyrimidine-5-carbonitrile derivatives.

Experimental Workflow





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Caption: General experimental workflow for the discovery of anticancer 4-oxo-pyrimidine-5-carbonitrile derivatives.

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